molecular formula C21H23BrN4O2 B5536217 N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5536217
M. Wt: 443.3 g/mol
InChI Key: JXEVERHFZSXBLN-DHRITJCHSA-N
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Description

N-[(E)-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C21H23BrN4O2 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is 442.10044 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Some novel 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms. These compounds, including variations of triazole Schiff bases, have been explored for their potential in treating microbial infections due to their structure-activity relationship (Bektaş et al., 2010). Additionally, certain derivatives have demonstrated antitumor activity, indicating the potential for development into anticancer agents (Ye Jiao et al., 2015).

Antioxidant Properties

Research on naturally occurring bromophenols from marine red algae has shown that these compounds exhibit potent antioxidant activities, stronger than or comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that derivatives of the investigated compound could have significant applications in preventing oxidative deterioration of food (Ke-kai Li et al., 2011).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media. Their efficiency in preventing corrosion suggests that derivatives of N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine could be utilized in protecting metal surfaces in corrosive environments (Turuvekere K. Chaitra et al., 2015).

Polymerization Processes

The synthesis and application of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes in the ring-opening polymerization of cyclic esters have been explored. This indicates the compound's potential utility in the field of polymer chemistry, especially in creating polymers with specific properties (Zhen-hua Liang et al., 2012).

Properties

IUPAC Name

(E)-1-[5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2/c1-21(2,3)17-4-7-19(8-5-17)27-10-11-28-20-9-6-18(22)12-16(20)13-25-26-14-23-24-15-26/h4-9,12-15H,10-11H2,1-3H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEVERHFZSXBLN-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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